1-Butyl-3-(trifluoromethyl)pyrazole

Lipophilicity Drug Design ADME

1-Butyl-3-(trifluoromethyl)pyrazole (CAS 1426958-36-2) is an N-alkyl substituted pyrazole building block characterized by a butyl chain at the N1-position and a trifluoromethyl (CF3) group at the C3-position. This heterocyclic compound has a molecular formula of C8H11F3N2 and a molecular weight of 192.18 g/mol.

Molecular Formula C8H11F3N2
Molecular Weight 192.18 g/mol
CAS No. 1426958-36-2
Cat. No. B1528504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-(trifluoromethyl)pyrazole
CAS1426958-36-2
Molecular FormulaC8H11F3N2
Molecular Weight192.18 g/mol
Structural Identifiers
SMILESCCCCN1C=CC(=N1)C(F)(F)F
InChIInChI=1S/C8H11F3N2/c1-2-3-5-13-6-4-7(12-13)8(9,10)11/h4,6H,2-3,5H2,1H3
InChIKeyBOHNJAUMOOXBJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-(trifluoromethyl)pyrazole (CAS 1426958-36-2): Baseline Physicochemical Profile and Supply Chain Overview for Procurement Decisions


1-Butyl-3-(trifluoromethyl)pyrazole (CAS 1426958-36-2) is an N-alkyl substituted pyrazole building block characterized by a butyl chain at the N1-position and a trifluoromethyl (CF3) group at the C3-position . This heterocyclic compound has a molecular formula of C8H11F3N2 and a molecular weight of 192.18 g/mol [1]. It is commercially available as a research chemical from multiple global suppliers, with typical purity specifications ranging from 95% to 97% .

Why Generic Substitution of 1-Butyl-3-(trifluoromethyl)pyrazole with Other N-Alkyl Pyrazoles Fails: The Critical Role of the 3-CF3 Group


Substituting 1-Butyl-3-(trifluoromethyl)pyrazole with a simple N-butyl pyrazole or a 3-methyl analog is not scientifically valid due to the profound physicochemical changes imparted by the 3-CF3 group. The trifluoromethyl substituent dramatically alters the electronic environment of the pyrazole ring, leading to a significant decrease in basicity and an increase in acidity compared to methyl-substituted analogs [1]. These changes, quantified in the sections below, directly impact lipophilicity, solubility, and the compound's behavior as a synthetic intermediate, thereby invalidating direct interchangeability in applications requiring specific pharmacokinetic or reactivity profiles.

Quantitative Differentiation of 1-Butyl-3-(trifluoromethyl)pyrazole vs. Closest N-Alkyl Pyrazole Analogs


Lipophilicity (LogP) Increase Drives Superior Membrane Permeability Compared to Non-Fluorinated Analogs

The substitution of a methyl group with a trifluoromethyl group at the 3-position of the pyrazole ring results in a substantial increase in lipophilicity. 1-Butyl-3-(trifluoromethyl)pyrazole exhibits a consensus Log Po/w value of 2.59 . In contrast, the non-fluorinated analog 1-butyl-3-methylpyrazole has a significantly lower predicted LogP of 1.93, based on comparable topological methods [1]. The parent compound 1-butylpyrazole is even less lipophilic, with a LogP of 1.68 [2].

Lipophilicity Drug Design ADME

Dramatic Decrease in Basicity (pKa) Alters Reactivity and Salt Formation Potential vs. 3-Methyl and Unsubstituted Analogs

The electron-withdrawing nature of the trifluoromethyl group profoundly reduces the basicity of the pyrazole nitrogen. The predicted pKa of the conjugate acid for 1-Butyl-3-(trifluoromethyl)pyrazole is -0.69 . This is a decrease of nearly 3 pKa units compared to 1-butyl-3-methylpyrazole, which has a predicted pKa of 2.74 , and a decrease of almost 3 pKa units relative to 1-butylpyrazole, which has a predicted pKa of 2.27 . This trend is consistent with fundamental studies showing that a 3-CF3 group decreases pyrazole basicity significantly more than a 5-CF3 group [1].

pKa Basicity Reactivity Salt Formation

Reduced Aqueous Solubility is a Direct Consequence of Increased Lipophilicity, Differentiating it from Less Lipophilic Analogs

The enhanced lipophilicity conferred by the CF3 group directly translates into reduced aqueous solubility. 1-Butyl-3-(trifluoromethyl)pyrazole has a predicted Log S (ESOL) of -2.53, corresponding to a solubility of 0.572 mg/mL . While direct comparative solubility data for the methyl analog is not available, this value is consistent with the well-established inverse relationship between logP and aqueous solubility for neutral organic compounds, further differentiating it from the less lipophilic 3-methyl and unsubstituted analogs.

Solubility Lipophilicity Formulation ADME

Targeted Application Scenarios for 1-Butyl-3-(trifluoromethyl)pyrazole Based on Quantified Physicochemical Differentiation


Medicinal Chemistry: Designing Orally Bioavailable Drug Candidates

The compound's enhanced lipophilicity (Consensus LogP = 2.59) and its weak basicity (pKa = -0.69) make it a suitable scaffold or building block for optimizing the ADME properties of drug candidates. The high logP value suggests favorable passive membrane permeability, while the near-neutral pKa ensures the molecule remains predominantly uncharged at physiological pH, both desirable traits for oral absorption and blood-brain barrier penetration.

Synthetic Chemistry: A Hydrophobic and Electron-Deficient Heterocyclic Building Block

The pronounced electron-withdrawing effect of the 3-CF3 group, as evidenced by the exceptionally low pKa (-0.69) , differentiates this compound as a useful synthon for constructing electron-deficient heterocyclic systems. Its use in cross-coupling reactions or as a precursor to boronic acid derivatives is predicated on this unique electronic character, which is not replicable with 3-methyl or unsubstituted pyrazole analogs.

Chemical Biology: Probe Design Requiring High Lipophilicity and Metabolic Stability

For chemical probe development, the trifluoromethyl group is a recognized bioisostere for enhancing metabolic stability. The quantifiable increase in lipophilicity (LogP increase of ~0.66 vs. the 3-methyl analog) [REFS-1, REFS-4] directly contributes to improved cellular uptake and can be a key factor in achieving sufficient intracellular concentration for target engagement in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Butyl-3-(trifluoromethyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.